molecular formula C8H5FN2O2 B1335151 6-Fluoro-1H-benzoimidazole-2-carboxylic acid CAS No. 876710-76-8

6-Fluoro-1H-benzoimidazole-2-carboxylic acid

Cat. No. B1335151
CAS RN: 876710-76-8
M. Wt: 180.14 g/mol
InChI Key: TYXHLKWWJIWESF-UHFFFAOYSA-N
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Description

6-Fluoro-1H-benzoimidazole-2-carboxylic acid (FBCA) is an important organic acid and a derivative of benzoimidazole. FBCA has a wide range of applications in the fields of organic synthesis and medicinal chemistry. The carboxylic acid group of FBCA makes it a useful building block for synthesizing biologically active compounds. It is also a popular reagent for the synthesis of heterocyclic compounds. FBCA is used in many applications including the synthesis of drugs, agrochemicals, and polymers.

Scientific Research Applications

Synthesis and Antimicrobial Activity

6-Fluoro-1H-benzoimidazole-2-carboxylic acid and its derivatives have been actively researched for their synthesis and potential as antimicrobial agents. Kumar et al. (2006) synthesized novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles, exhibiting promising anti-bacterial activity against Salmonella typhimurium (Kumar et al., 2006). Similarly, Priya et al. (2005) synthesized 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides, reporting potent antimicrobial activities (Priya et al., 2005).

Luminescence and Anion Recognition

In the field of luminescence, Zhang et al. (2012) created a novel terbium 2-hydroxymethyl-benzoimidazole-6-carboxylic acid complex, which exhibited unique emission changes to fluoride anions, leading to the development of a hybrid material for anion recognition in water (Zhang et al., 2012).

Radiopharmaceutical Applications

Wagner et al. (2009) described a novel approach for preparing carrier-added 6-18F-fluoro-l-DOPA, a radiopharmaceutical used in PET scans for neurologic and oncologic applications (Wagner et al., 2009).

Anticancer Potential

In cancer research, compounds derived from this compound have shown significant potential. Bhatt et al. (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, demonstrating significant anticancer activity against various carcinoma cell lines (Bhatt et al., 2015).

properties

IUPAC Name

6-fluoro-1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXHLKWWJIWESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390137
Record name 6-Fluoro-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876710-76-8
Record name 6-Fluoro-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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